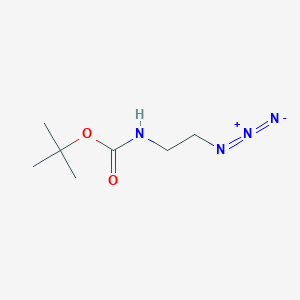

N-Boc-2-azidoethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-azidoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZVCESAQNHHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624770 | |

| Record name | tert-Butyl (2-azidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117861-38-8 | |

| Record name | tert-Butyl (2-azidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Boc-2-azidoethylamine

Introduction: The Strategic Importance of a Versatile Linker

N-Boc-2-azidoethylamine, also known as tert-butyl (2-azidoethyl)carbamate, is a heterobifunctional linker of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its structure incorporates a Boc-protected amine and a terminal azide, providing two orthogonal reactive handles. The tert-butyloxycarbonyl (Boc) group offers robust protection for the amine under a wide range of chemical conditions, yet it can be readily removed under acidic conditions.[1] The azide moiety is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole linkages.[2][3]

This unique combination of features makes this compound an invaluable building block for a variety of applications. In drug development, it serves as a critical component in the synthesis of complex molecules, including peptide-oligonucleotide conjugates and targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] Its ability to link different molecular entities with high specificity and efficiency is paramount to the design of next-generation pharmaceuticals. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for a successful and secure laboratory operation.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the selective mono-protection of ethylenediamine with a Boc group to yield the precursor, N-Boc-ethylenediamine. The second stage is the conversion of the remaining free primary amine to an azide functionality via a diazotransfer reaction.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-ethylenediamine

Principle and Rationale

The primary challenge in this initial step is to achieve selective mono-Boc protection of the symmetrical ethylenediamine. Direct reaction of ethylenediamine with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) often leads to a statistical mixture of the desired mono-protected product, the di-protected byproduct (N,N'-di-Boc-ethylenediamine), and unreacted starting material.[5] To favor the formation of the mono-adduct, several strategies can be employed, such as using a large excess of the diamine or the slow addition of the Boc anhydride.[6]

The protocol detailed below utilizes a straightforward and scalable method that provides a good yield of the desired product without the need for chromatographic purification of the initial product mixture.[7] The workup procedure is designed to selectively isolate the mono-Boc-protected amine.

Experimental Protocol

Materials and Reagents:

-

Ethylenediamine (distilled if colored)

-

tert-Butyl phenyl carbonate

-

Absolute Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL).[7]

-

Addition of Boc Reagent: To this solution, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).[7]

-

Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature not exceeding 80°C) and maintain for 18 hours. The solution will typically turn yellow.[7]

-

Initial Workup: Allow the reaction mixture to cool to room temperature. Concentrate the solution to approximately 150 mL using a rotary evaporator.[7]

-

Acidic Wash: Add 300 mL of water to the concentrated solution. Carefully adjust the pH to approximately 3 by adding 2M aqueous HCl. This step protonates the unreacted ethylenediamine and the desired mono-Boc product, making them water-soluble, while the di-Boc byproduct and phenol remain in the organic phase.[7]

-

Extraction of Byproducts: Extract the acidic aqueous solution with dichloromethane (3 x 400 mL) to remove the di-Boc-ethylenediamine and other organic-soluble impurities. Discard the organic layers.[7]

-

Basification and Product Extraction: Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH. This deprotonates the mono-Boc-ethylenediamine, making it extractable into an organic solvent.[7]

-

Final Extraction: Extract the basic aqueous solution with dichloromethane (5 x 500 mL).[7]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield N-Boc-ethylenediamine as a yellow oil.[7]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| Ethylenediamine | 60.10 | 20.0 | 0.33 | 22.3 |

| tert-Butyl phenyl carbonate | 194.23 | 64.62 | 0.33 | 61.6 |

| Ethanol | - | - | - | 200 |

Part 2: Synthesis of this compound

Principle and Rationale: The Diazotransfer Reaction

The conversion of a primary amine to an azide is efficiently achieved through a diazotransfer reaction. This reaction involves the transfer of a diazo group (-N₂) from a reagent to the amine. Historically, trifluoromethanesulfonyl azide (triflyl azide, TfN₃) has been a common reagent for this transformation.[8] However, TfN₃ is notoriously explosive and is not commercially available, requiring in-situ preparation.[5]

A significantly safer and more convenient alternative is the use of imidazole-1-sulfonyl azide or its salts.[9] Imidazole-1-sulfonyl azide hydrochloride and, more recently, the even more stable imidazole-1-sulfonyl azide hydrogen sulfate, are shelf-stable, crystalline solids that act as excellent diazotransfer reagents.[9][10] The reaction proceeds under mild conditions and is compatible with a wide range of functional groups, including the Boc protecting group.[11]

Caption: Experimental workflow for the diazotransfer reaction.

Experimental Protocol

Materials and Reagents:

-

N-Boc-ethylenediamine

-

Imidazole-1-sulfonyl azide hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve N-Boc-ethylenediamine (1.0 mmol) in acetonitrile.[12]

-

Addition of Reagents: Add potassium carbonate (5.0 mmol) and imidazole-1-sulfonyl azide hydrochloride (1.2 mmol) to the solution.[12]

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.[12]

-

Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents |

| N-Boc-ethylenediamine | 160.22 | 1.0 |

| Imidazole-1-sulfonyl azide hydrochloride | 208.61 | 1.2 |

| Potassium carbonate | 138.21 | 5.0 |

Characterization of this compound

Confirmation of the successful synthesis of the target compound is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms.

-

Expected Chemical Shifts (CDCl₃):

-

~5.0 ppm (broad singlet, 1H, -NH-)

-

~3.4 ppm (triplet, 2H, -CH₂-N₃)

-

~3.3 ppm (quartet, 2H, -CH₂-NH-)

-

1.44 ppm (singlet, 9H, -C(CH₃)₃)[9]

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum identifies the different carbon environments in the molecule.

-

Expected Chemical Shifts (CDCl₃):

-

~156.0 ppm (C=O, carbamate)

-

~79.5 ppm (-C(CH₃)₃)

-

~51.5 ppm (-CH₂-N₃)

-

~40.0 ppm (-CH₂-NH-)

-

28.4 ppm (-C(CH₃)₃)[9]

-

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azide functional group.

-

Expected Characteristic Peaks:

-

~3350 cm⁻¹ (N-H stretch, carbamate)

-

~2980 cm⁻¹ (C-H stretch, aliphatic)

-

~2100 cm⁻¹ (strong, sharp N₃ stretch, azide)

-

~1690 cm⁻¹ (C=O stretch, carbamate)

-

~1520 cm⁻¹ (N-H bend, carbamate)

-

-

Safety and Handling of Organic Azides

CRITICAL SAFETY DIRECTIVE: Organic azides are potentially explosive and must be handled with extreme caution. They can be sensitive to heat, shock, friction, and light.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. It is highly recommended to work behind a blast shield, especially when working with azides for the first time or on a larger scale.

-

Ventilation: All manipulations involving organic azides should be performed in a well-ventilated chemical fume hood.

-

Scale: It is prudent to work with the smallest possible quantities of the azide. The "Rule of Six" is a useful guideline for assessing stability, which suggests there should be at least six carbon atoms for every energetic functional group (like an azide). This compound has a carbon-to-nitrogen ratio that necessitates careful handling.

-

Temperature Control: Avoid heating organic azides unless absolutely necessary and with appropriate safety measures in place. Reactions should be carefully monitored to prevent exotherms.

-

Storage: Store organic azides in a cool, dark place, away from heat sources and incompatible materials.

-

Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.

Conclusion

The synthesis of this compound is a valuable process for researchers in drug discovery and chemical biology. By following the detailed, two-stage protocol outlined in this guide, scientists can reliably produce this versatile linker. The key to a successful and safe synthesis lies not only in the precise execution of the experimental steps but also in a thorough understanding of the underlying chemical principles and a steadfast commitment to safety when handling energetic compounds like organic azides. The characterization data provided serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for downstream applications.

References

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

Digital CSIC. (n.d.). Nonafluorobutanesulfonyl azide as a shelf-stable and cost-effective diazotransfer reagent for the synthesis of azides and 1,2,3-triazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-azidoethyl)carbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

-

ACS Publications. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

PubMed. (n.d.). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

International Journal of New Technologies in Science and Engineering. (n.d.). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Michael Pittelkow Group. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

ACS Publications. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Retrieved from [Link]

-

Semantic Scholar. (n.d.). tert-Butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate: a new reagent for use in Mitsunobu reactions. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Azides in the Synthesis of Various Heterocycles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

WuXi Biology. (n.d.). A QM Study of the Reaction Mechanism of Diazotransfer. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Azide synthesis by diazotransfer [organic-chemistry.org]

- 6. tert-Butyl (2-azidoethyl)carbamate | C7H14N4O2 | CID 22323692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) IR Spectrum [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. wuxibiology.com [wuxibiology.com]

N-Boc-2-azidoethylamine: The "Universal Adapter" of Chemical Biology

Technical Guide & Application Protocol [1][2]

CAS Number: 117861-38-8

Formula:

Part 1: Executive Technical Summary

N-Boc-2-azidoethylamine (also known as tert-butyl (2-azidoethyl)carbamate) is a bifunctional linker critical to modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).[1]

As a Senior Application Scientist, I often describe this molecule as a "masked adapter." It possesses two distinct termini:

-

The Azide (

): A bioorthogonal "warhead" ready for Click Chemistry (CuAAC) or Staudinger ligation.[1] -

The N-Boc Group: An acid-labile protecting group that masks a primary amine, allowing for controlled, sequential functionalization.[1]

Its primary utility lies in its ability to introduce a short ethyl spacer (

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Specification | Notes |

| CAS Number | 117861-38-8 | Note:[1][2][3] Often confused with the amine precursor (CAS 57260-73-8).[1] |

| Appearance | Colorless to pale yellow oil | Low melting point; typically liquid at RT.[2][4] |

| Boiling Point | ~85-90°C (at 0.5 mmHg) | WARNING: Do not distill to dryness (See Safety).[2] |

| Density | ~1.08 g/mL | Slightly denser than water.[2] |

| Solubility | DCM, THF, DMF, MeOH | Insoluble in water.[2] |

| Stability | Stable at -20°C | Avoid light and heat.[1][2] Azides are light-sensitive.[1] |

Part 2: Synthesis & Production Logic

While this compound is commercially available, in-house synthesis is common for ensuring freshness and avoiding the degradation often seen in older commercial stocks.[1]

The "Safe-Route" Synthesis (Mesylation Protocol)

Rationale: We avoid handling the highly volatile and explosive 2-azidoethylamine free base.[1] Instead, we start with the stable N-Boc-ethanolamine, keeping the molecular weight high and volatility low throughout the process.[1]

Pathway:

-

Starting Material: N-Boc-ethanolamine (CAS 26690-80-2).[1][2]

-

Activation: Conversion of the alcohol to a Mesylate (

) leaving group. -

Displacement:

substitution with Sodium Azide (

Caption: Two-step synthesis via mesylate activation. This route minimizes explosion risks associated with low-molecular-weight azides.[1][2]

Critical Safety Note: The C/N Ratio

Organic azides are potential explosives.[1] The "Rule of Three" states that an azide is generally safe if:

-

,

-

Ratio =

Verdict: This falls below the safety threshold of 3.[1] While the Boc group provides steric bulk and stability, this molecule is energetic .[1]

-

Never distill to dryness.[1]

-

Never use metal spatulas (risk of shock).

-

Store in solution (e.g., DCM or Toluene) if possible.

Part 3: Applications in Drug Discovery (PROTACs)

The dominant application of this compound is as a Linker Motif in PROTAC design.[1][2] PROTACs require a linker of precise length and flexibility to bridge an E3 Ligase ligand (e.g., Thalidomide) and a Target Protein ligand.[1]

Mechanism of Action: The "Click-and-Deprotect" Strategy

-

Click: The azide end is "clicked" to an alkyne-functionalized ligand (e.g., a propargyl-modified drug) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Deprotect: The Boc group is removed with acid (TFA/HCl) to reveal a primary amine.[1]

-

Ligate: The newly revealed amine is reacted with an activated ester (NHS-ester) of the E3 ligase ligand.[1]

Caption: Modular assembly of a PROTAC degrader using this compound as the central linker unit.

Part 4: Experimental Protocols

Protocol A: CuAAC "Click" Reaction (Standard)

Use this protocol to conjugate the azide end to an alkyne-bearing scaffold.[1]

Reagents:

-

Alkyne-substrate (1.0 equiv)[1]

- (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Solvent:

(1:1) or THF/Water.[1]

Procedure:

-

Dissolve the alkyne and azide in the solvent mixture (0.1 M concentration).[1]

-

Prepare a fresh aqueous solution of Sodium Ascorbate and add it to the mixture.

-

Add the Copper(II) Sulfate solution.[1] The mixture may turn yellow/orange.[1]

-

Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC (the azide spot will disappear).

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1] Dry over

.[5] -

Purification: Silica gel chromatography. The triazole product is usually more polar than the starting materials.[1]

Protocol B: Boc Deprotection (Quantitative)

Use this to reveal the amine for further conjugation.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM (0.1 M).

-

Add TFA slowly to reach a final ratio of 1:1 (v/v) DCM:TFA.[1] Note: Gas evolution (

) and isobutylene will occur. -

Stir at RT for 1–2 hours.

-

Workup: Concentrate in vacuo.

-

Crucial Step: Co-evaporate with Toluene (

) to remove residual TFA.

-

-

Result: The product will be the TFA salt of the amine. If the free base is required, neutralize with basic resin or wash with saturated

(rapidly, to avoid hydrolysis of sensitive esters).

Part 5: Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Low Yield in Click Reaction | Oxidation of Copper(I) | Degas solvents with |

| Incomplete Deprotection | Dilute Acid | Ensure TFA is fresh and anhydrous.[2] Use 50% TFA concentration.[1] |

| Product Degradation | Staudinger-like reactivity | Avoid phosphines (e.g., |

| Explosion Risk | Concentration of Azide | Never rotary evaporate the pure azide to a dry residue at temperatures >40°C. Keep wet or in solution.[2] |

References

-

Synthesis & Properties

-

PROTAC Linker Design

-

Azide Safety (The Rule of Three)

-

Click Chemistry Protocol

Sources

- 1. prepchem.com [prepchem.com]

- 2. Category of chemicals: Nervous system medication - chemBlink [chemblink.com]

- 3. tert-Butyl (2-azidoethyl)carbamate | C7H14N4O2 | CID 22323692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenilpiperazin - Vikipedi [tr.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biochempeg.com [biochempeg.com]

Introduction: The Strategic Importance of N-Boc-2-azidoethylamine

An In-Depth Technical Guide to the Stability and Storage of N-Boc-2-azidoethylamine

This compound (tert-butyl (2-azidoethyl)carbamate) is a bifunctional linker of significant interest to researchers in drug development and chemical biology.[1][2] Its structure is deceptively simple, yet it provides a powerful toolkit for molecular construction. One end features an azide group, a key player in the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] The other end possesses a primary amine protected by a tert-butoxycarbonyl (Boc) group. This Boc group offers robust protection under many conditions but can be cleanly removed with mild acid, enabling orthogonal synthesis strategies.[2] This dual functionality allows for the sequential or programmed assembly of complex bioconjugates, peptidomimetics, and drug delivery systems.

However, the very features that make this molecule so useful—the energetic azide and the labile Boc group—also dictate its stability profile. A comprehensive understanding of its chemical liabilities is not merely academic; it is critical for ensuring experimental reproducibility, maintaining reagent integrity, and, most importantly, ensuring laboratory safety. This guide provides a field-proven framework for the stable storage and safe handling of this compound, grounded in the principles of organic chemistry.

The Dual-Factor Stability Profile

The stability of this compound is not governed by a single factor but is a composite of the liabilities of its two core functional groups. A thorough assessment requires consideration of both the azide moiety and the Boc-protecting group.

The Energetic Nature of the Azide Moiety

Organic azides are energy-rich functional groups and must be handled with appropriate caution.[3][4] Their stability is influenced by their molecular structure and external energy sources.[5]

-

Structural Stability Assessment: Two general rules of thumb are often used to estimate the stability of organic azides:

-

Carbon-to-Nitrogen (C/N) Ratio: For this compound (C7H14N4O2), the number of carbon atoms is 7 and the number of nitrogen atoms is 4. Generally, compounds where the number of nitrogen atoms does not exceed the number of carbon atoms are considered to have a lower risk profile.[5]

-

The "Rule of Six": This guideline suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient "dilution" to render the compound relatively safe.[5] this compound, with seven carbons and two oxygens to one azide group, satisfies this criterion, suggesting it is not acutely shock-sensitive under normal laboratory conditions.

-

-

Decomposition Triggers: Despite its relative structural stability, the azide group is susceptible to decomposition when subjected to external energy.

-

Thermal Decomposition: Elevated temperatures can cause the azide group to violently decompose, releasing nitrogen gas.[3][6] While many simple alkyl azides are stable up to ~175°C, it is poor practice to heat organic azides unnecessarily.[6]

-

Photochemical Decomposition: Exposure to light, particularly UV light, can also induce decomposition.[3][5]

-

Mechanical Shock and Friction: Low molecular weight azides are particularly known to be hazardous and potentially explosive.[6] While this compound is not typically considered in this high-risk category, avoiding mechanical shock, grinding, or using metal spatulas which can cause friction is a critical safety measure.[4][7]

-

The Lability of the Boc-Protecting Group

The Boc group is a cornerstone of modern peptide synthesis and medicinal chemistry due to its convenient removal under specific conditions. However, these same conditions represent a primary degradation pathway for this compound.

-

Acidic Conditions: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl).[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Even milder acidic conditions can lead to slow degradation over time, compromising the purity of the reagent.[10] Therefore, it is imperative to avoid storing or handling this compound with acids.[11]

-

Thermal Lability: While less common than acid-catalyzed cleavage, the Boc group can also be removed at elevated temperatures.[9][12] This thermal deprotection pathway becomes more significant at temperatures well above ambient. This reinforces the need for refrigerated storage to protect both the azide and the Boc group.

Comprehensive Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system that ensures the reagent's integrity from the moment it is received until its final use.

Recommended Storage Conditions

To mitigate the risks of both azide decomposition and Boc-group cleavage, the following storage conditions are recommended.

| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |

| Temperature | 2°C to 8°C[1] | -20°C[13] | Minimizes thermal energy, slowing potential decomposition of the azide and preventing Boc-group degradation. |

| Atmosphere | Tightly sealed container. | Under an inert atmosphere (Argon or Nitrogen).[8] | Prevents atmospheric moisture ingress, which could participate in hydrolysis, and excludes oxygen. |

| Container | Original supplier vial or amber glass bottle. | Amber glass or plastic amber containers. | Protects the light-sensitive azide group from photochemical decomposition.[5] |

| Light Exposure | Store in the dark.[13] | Store in the dark.[5] | Prevents photochemical decomposition of the azide moiety.[14] |

Incompatible Materials and Conditions to Avoid

The chemical reactivity of this compound dictates that it must be segregated from the following:

-

Strong Acids: Will rapidly cleave the Boc protecting group.[8]

-

Heavy Metals (e.g., Copper, Lead, Silver, Mercury): Can form highly shock-sensitive and explosive metal azide salts.[4][11] This is particularly relevant for waste disposal.

-

Strong Reducing Agents: Can reduce the azide group.

-

Halogenated Solvents: Avoid chlorinated solvents like dichloromethane or chloroform, as they can potentially form explosive diazidomethane or triazidomethane.[4][14]

-

Heat, Shock, and Friction: Never heat the compound unless it is part of a controlled reaction protocol.[4] Avoid using metal spatulas or ground glass joints, which can create friction.[4][7]

Logical Framework for Stability Assessment

The following diagram outlines the logical workflow a researcher should follow to ensure the stability and safe handling of this compound.

Caption: Logical workflow for assessing the stability and safe handling of this compound.

Experimental Protocol: Quality Control by ¹H NMR Spectroscopy

To ensure the integrity of this compound, particularly after long-term storage or if contamination is suspected, a simple quality control check using ¹H NMR spectroscopy is recommended. This method serves as a self-validating system to confirm the presence of the critical Boc-protecting group.

Objective: To verify the structural integrity of this compound by confirming the presence of the tert-butyl protons of the Boc group.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipettes

-

NMR Spectrometer (300 MHz or higher)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the resulting spectrum (Fourier transform, phase correction, and baseline correction).

-

Primary Checkpoint: Identify the chemical shift corresponding to the tert-butyl protons of the Boc group. This should appear as a sharp, singlet peak at approximately 1.44 ppm .

-

Integration: Integrate the entire spectrum. The integral of the singlet at ~1.44 ppm should correspond to 9 protons relative to the other signals in the molecule (e.g., the two methylene groups, which appear as multiplets around 3.3-3.4 ppm).

-

Interpretation:

-

Pass: A clean spectrum with a sharp singlet at ~1.44 ppm integrating to 9 protons indicates that the Boc group is intact and the material is of high purity.

-

Fail: The absence or significantly diminished integral of the ~1.44 ppm peak suggests partial or complete cleavage of the Boc group. The presence of new, unexpected peaks would indicate other forms of degradation or impurities. In this case, the reagent should not be used for synthesis.

-

-

Conclusion

This compound is a valuable synthetic building block, but its utility is directly tied to its purity and stability. By understanding the distinct chemical liabilities of the azide and Boc functionalities, researchers can implement robust storage and handling protocols. The core principles are to store the compound cold, dark, and away from incompatible materials, especially acids and heavy metals. Regular quality control checks provide an essential verification step, ensuring that the starting material for any synthesis is sound. Adhering to these guidelines will safeguard the integrity of the reagent, promote reproducible scientific outcomes, and ensure a safe laboratory environment.

References

- Benchchem. (n.d.). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.

- MySkinRecipes. (n.d.). This compound.

- UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.

- University of Pittsburgh. (2013). Safe Handling of Azides.

- Sigma-Aldrich. (n.d.). tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate.

- Benchchem. (n.d.). This compound | 117861-38-8.

- ECHEMI. (n.d.). 2-Azidoethylamine SDS, 87156-40-9 Safety Data Sheets.

- Molecules. (2018). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC - NIH.

- MedKoo Biosciences. (n.d.). t-Boc-N-amido-PEG2-NHS ester | CAS# 2183440-73-3.

- Chem-Impex. (n.d.). N-Boc-2-(2-aminoethoxy)ethylamine.

- ResearchGate. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts | Request PDF.

- Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.

- PubChem. (n.d.). tert-Butyl (2-azidoethyl)carbamate.

- Wikipedia. (n.d.). Organic azide.

- School of Chemistry, UCD. (2018). SOP For Handling Azides And Other Potentially Explosive Materials.

- Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis.

- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

- Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP).

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 117861-38-8 | Benchchem [benchchem.com]

- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Organic azide - Wikipedia [en.wikipedia.org]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. researchgate.net [researchgate.net]

- 13. medkoo.com [medkoo.com]

- 14. ucd.ie [ucd.ie]

N-Boc-2-Azidoethylamine: A Versatile Reagent for the Strategic Introduction of Azide Functionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azide Moiety

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify complex biomolecules is paramount. The azide group, a compact and bioorthogonal functional handle, has emerged as a cornerstone of bioconjugation strategies. Its remarkable stability under a wide range of chemical conditions, coupled with its specific reactivity in "click chemistry" reactions, makes it an invaluable tool for researchers.[1][2] N-Boc-2-azidoethylamine stands out as a premier reagent for introducing this critical functionality, offering a versatile platform for the synthesis of innovative therapeutics, diagnostic agents, and research tools.[3][4] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, supported by detailed protocols and field-proven insights.

Core Attributes of this compound

This compound is a bifunctional molecule that marries the utility of a primary amine with the bioorthogonal reactivity of an azide. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial, rendering it temporarily inert and allowing for the selective reaction of the azide.[5][6] This strategic protection is key to its widespread use in multi-step synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₄O₂ | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| Appearance | Light yellow liquid | [3] |

| CAS Number | 117861-38-8 | [3][7] |

| Storage | 2-8°C | [3] |

The Boc group's stability is a significant advantage, as it is robust under most nucleophilic and basic conditions.[8] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the primary amine for subsequent functionalization.[9][10] This orthogonal deprotection strategy is fundamental to its application in solid-phase peptide synthesis and the construction of complex molecular architectures.[6]

Synthesis of this compound: A Practical Approach

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale applications. A common synthetic route involves the mono-Boc protection of ethylenediamine followed by azidation.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of N-Boc-ethylenediamine

This protocol is adapted from established methods for the mono-protection of diamines.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (excess, e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water. Cool the solution to 0°C in an ice bath.

-

Boc Protection: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in DCM. Add the (Boc)₂O solution dropwise to the cooled ethylenediamine solution over 1-2 hours with vigorous stirring. The use of excess ethylenediamine is crucial to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the (Boc)₂O is consumed.

-

Workup: Once the reaction is complete, add water to dissolve any salts. Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-ethylenediamine.

The Power of "Click Chemistry": Applications in Bioconjugation

The azide group of this compound is a key player in the realm of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[][13] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[14]

Workflow for CuAAC-Mediated Bioconjugation

Caption: General workflow for bioconjugation using this compound and CuAAC.

Detailed Experimental Protocol: Labeling a Peptide with a Fluorescent Dye

This protocol outlines the steps for conjugating an alkyne-functionalized fluorescent dye to a peptide containing an azide group introduced via this compound.

-

Peptide Synthesis with Azide Incorporation:

-

Synthesize the peptide on a solid support using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols.[15]

-

To incorporate the azide, couple this compound to a carboxylic acid side chain of an amino acid residue (e.g., Asp or Glu) or to the N-terminus of the peptide using standard peptide coupling reagents (e.g., HBTU, HATU).[16]

-

-

Deprotection and Cleavage:

-

Following synthesis, deprotect the side chains and cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification of the Azido-Peptide:

-

Purify the crude azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the purified azido-peptide.

-

-

Click Reaction (CuAAC):

-

Dissolve the purified azido-peptide and the alkyne-functionalized fluorescent dye (1.1 equivalents) in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).

-

Prepare a fresh solution of the Cu(I) catalyst. This can be generated in situ from CuSO₄ (0.1 equivalents) and a reducing agent such as sodium ascorbate (0.5 equivalents).

-

Add the catalyst solution to the peptide/dye mixture.

-

Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

-

Purification of the Bioconjugate:

-

Once the reaction is complete, purify the fluorescently labeled peptide by RP-HPLC to remove excess dye and catalyst.

-

Lyophilize the pure fractions to obtain the final bioconjugate.

-

Boc Deprotection: Unmasking the Amine for Further Functionalization

A key feature of this compound is the ability to deprotect the Boc group to reveal a primary amine.[17] This allows for subsequent modifications, making it a valuable linker in the synthesis of complex molecules.

Workflow for Boc Deprotection and Subsequent Amide Coupling

Caption: Workflow for Boc deprotection and subsequent functionalization.

Detailed Experimental Protocol: Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group.[10]

-

Reaction Setup: Dissolve the N-Boc protected compound in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add an excess of a strong acid. A common choice is a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[18] Alternatively, a 4M solution of HCl in dioxane can be used.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

-

Workup: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.

Safety and Handling

This compound and other azide-containing compounds should be handled with care due to their potential instability, especially at elevated temperatures or in the presence of certain metals.[19] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[20][21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23] Avoid contact with skin and eyes.[22]

Conclusion

This compound is a powerful and versatile reagent that has become indispensable in the fields of chemical biology, drug discovery, and materials science.[1] Its unique combination of a protected amine and a bioorthogonal azide group allows for the strategic and controlled introduction of this key functionality into a wide array of molecules.[24] By understanding its properties and mastering the associated synthetic and bioconjugation protocols, researchers can unlock new possibilities in the design and creation of novel molecular entities with tailored functions.

References

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PMC. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link]

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

ResearchGate. I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. [Link]

-

Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. [Link]

-

PubChem. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

NIH. Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers. [Link]

-

NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

MDPI. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

- Google Patents. US4569967A - Synthesis of N-substituted peptide amides.

-

ResearchGate. (PDF) Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5- cyanochloropyridines. [Link]

-

PubMed. Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

-

PubMed Central. Recent Advances in Bioorthogonal Ligation and Bioconjugation. [Link]

-

PubMed. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. [Link]

Sources

- 1. This compound | 117861-38-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 117861-38-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. 117861-38-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. peptide.com [peptide.com]

- 23. buyat.ppg.com [buyat.ppg.com]

- 24. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Molecule: A Technical Guide to the Theoretical and Practical Applications of N-Boc-2-azidoethylamine

Foreword: The Bifunctional Linchpin in Modern Bioconjugation

In the intricate landscape of chemical biology and drug development, the ability to selectively and efficiently link molecular entities is paramount. N-Boc-2-azidoethylamine has emerged as a cornerstone reagent in this endeavor, a testament to its elegant design and remarkable versatility. This heterobifunctional linker, possessing a protected amine and a reactive azide, serves as a molecular architect's tool, enabling the precise construction of complex bioconjugates, from fluorescently labeled proteins to targeted drug delivery systems.

This in-depth guide moves beyond a mere recitation of facts to provide a field-proven perspective on the strategic application of this compound. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific rationale that underpins them. For the researcher at the bench, the scientist designing a novel therapeutic, or the professional in drug development, this document aims to be an indispensable resource for harnessing the full potential of this powerful molecule.

I. Core Characteristics and Synthesis

This compound, with the CAS Number 117861-38-8, is a stable, readily handled organic compound. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for the selective reaction of the azide moiety. The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, provides a crucial element of control in multi-step synthetic strategies.[1]

Synthesis of this compound: A Two-Step Approach

A reliable synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-bromoethylamine hydrobromide.

Step 1: Synthesis of 2-Azidoethylamine

This initial step involves the nucleophilic substitution of the bromide with an azide.

-

Protocol:

-

Dissolve 2-bromoethylamine hydrobromide (1 equivalent) and sodium azide (2.5 equivalents) in deionized water.

-

Heat the mixture to 90°C and stir for 18-24 hours, protecting the reaction from light.

-

After cooling to room temperature, adjust the pH to >11 with a strong base (e.g., 10M NaOH) and stir for 30 minutes.

-

Extract the aqueous layer with an organic solvent such as ethyl ether (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidoethylamine as an oil.[2]

-

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield.

Step 2: Boc Protection of 2-Azidoethylamine

The subsequent step involves the protection of the primary amine with a Boc group.

-

Protocol:

-

Dissolve 2-azidoethylamine (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as sodium bicarbonate (2 equivalents).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up by extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[3]

-

II. The Power of "Click": Applications in Bioconjugation

The azide moiety of this compound is a key player in the realm of "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[4][5] This makes the molecule an ideal tool for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the hallmark of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne.[] The reaction is typically catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.

Causality in Experimental Design: The choice of a copper-based catalyst necessitates careful consideration of its potential toxicity in biological systems. For in vitro applications with purified biomolecules, this is less of a concern. However, for live-cell labeling, the copper concentration must be minimized, and ligands that stabilize the Cu(I) oxidation state and reduce cytotoxicity are often employed.

Experimental Protocol: Conjugation to an Alkyne-Modified Protein

-

Preparation of Reagents:

-

Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

-

Prepare fresh stock solutions of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) in water.

-

-

Reaction Setup:

-

To the protein solution, add this compound to the desired final concentration (typically a 10-50 fold molar excess over the protein).

-

Add the CuSO₄ solution (final concentration ~50-100 µM).

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1-5 mM).

-

-

Reaction and Purification:

-

Gently mix and incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent visualization if a fluorescent alkyne was used).

-

Purify the conjugated protein from excess reagents using size-exclusion chromatography or dialysis.

-

| Parameter | Typical Range | Rationale |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |

| This compound | 10-50x molar excess | Ensures complete reaction with the alkyne-modified protein. |

| CuSO₄ Concentration | 50-100 µM | Catalytic amount; higher concentrations can lead to protein damage. |

| Sodium Ascorbate | 1-5 mM | Ensures reduction of Cu(II) to the active Cu(I) catalyst. |

| Reaction Time | 1-4 hours | Typically sufficient for high conversion at room temperature. |

| pH | 7.0-8.0 | Optimal for maintaining protein stability and CuAAC reaction efficiency. |

Table 1: Typical Reaction Parameters for CuAAC with this compound

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where copper toxicity is a significant concern, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide without the need for a metal catalyst.[5]

Experimental Workflow: Live-Cell Labeling

III. A Building Block in Peptide Synthesis and Modification

The dual functionality of this compound makes it a valuable tool in peptide chemistry. After deprotection of the Boc group, the resulting primary amine can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The azide moiety then serves as a handle for subsequent modifications.

Experimental Protocol: Incorporation into a Peptide on Solid Phase

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminus.

-

Boc Deprotection of this compound:

-

Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

-

Stir at room temperature for 30-60 minutes.

-

Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of 2-azidoethylamine.

-

-

Coupling to the Peptide:

-

Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Activate the C-terminus of the deprotected 2-azidoethylamine using a standard coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA).

-

Add the activated azido-amine to the peptide-resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin extensively with DMF and DCM to remove excess reagents.[7]

-

-

Post-Synthesis Modification: The azide-functionalized peptide can then be modified on-resin or after cleavage from the resin using CuAAC or SPAAC.

IV. Engineering Drug Delivery Systems

The ability to conjugate targeting ligands, imaging agents, and therapeutic payloads makes this compound a key component in the design of advanced drug delivery systems.

A. Functionalization of Nanoparticles

Gold nanoparticles (AuNPs) and other nanomaterials can be functionalized with this compound to create platforms for targeted drug delivery.[8][9]

Experimental Protocol: Functionalization of Thiol-PEG-Coated AuNPs

-

Synthesis of Thiol-PEG-Alkyne: Synthesize or procure a heterobifunctional PEG linker with a thiol at one end and an alkyne at the other.

-

AuNP Functionalization:

-

Incubate citrate-stabilized AuNPs with an excess of Thiol-PEG-Alkyne to allow for ligand exchange and the formation of a stable PEGylated AuNP with terminal alkynes.

-

Purify the alkyne-functionalized AuNPs by centrifugation.

-

-

Click Conjugation:

-

Resuspend the alkyne-AuNPs in a suitable buffer.

-

Perform a CuAAC reaction as described in Section II.A to conjugate this compound to the AuNP surface.

-

-

Deprotection and Further Functionalization:

-

Deprotect the Boc group on the AuNP surface using acidic conditions.

-

The now free amine can be used to conjugate targeting moieties (e.g., antibodies, peptides) or therapeutic agents.

-

B. Liposome Surface Modification

Liposomes are versatile drug carriers, and their surface can be modified to enhance circulation time and target specificity.[10][11] this compound can be incorporated into the lipid bilayer through conjugation to a lipid anchor.

| Application | Advantage of Using this compound |

| Targeted Drug Delivery | The deprotected amine can be used to attach targeting ligands (e.g., folate, antibodies) to direct the liposome to specific cells or tissues. |

| Stealth Liposomes | The azide can be used to "click" polyethylene glycol (PEG) chains to the liposome surface, reducing opsonization and increasing circulation time. |

| Controlled Release | The triazole linkage formed via click chemistry is highly stable, ensuring that conjugated molecules remain attached until the liposome reaches its target. |

Table 2: Applications of this compound in Liposome Modification

V. Conclusion: A Versatile Tool for Innovation

This compound is more than just a chemical reagent; it is a versatile building block that empowers researchers to construct complex molecular architectures with precision and efficiency. Its strategic use in bioconjugation, peptide synthesis, and drug delivery continues to drive innovation across the scientific landscape. By understanding the fundamental principles behind its reactivity and the practical considerations for its application, scientists can unlock new possibilities in the development of novel therapeutics, diagnostics, and research tools.

VI. References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

-

YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). SYNTHESIS OF AN AZIDE–THIOL LINKER FOR HETEROGENEOUS POLYMER FUNCTIONALIZATION VIA THE “CLICK” REACTION | Request PDF. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]

-

MDPI. (2023, December 14). Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

bioRxiv. (2024, June 4). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, September 4). (PDF) Surface modification of liposomes. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Drug-to-Antibody Ratio (DAR) Characterization of Antibody Drug Conjugation (ADCs). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

RSC Publishing. (n.d.). Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionalization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Structural Characterization of Functionalized Gold Nanoparticles for Drug Delivery in Cancer Therapy: a NMR Based Approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PubMed. (2024, December 20). Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2023, May 8). (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Retrieved from [Link]

-

National Institutes of Health. (2020, March 10). Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of kinetics of CuAAC reactions of: (a) 7-ethynyl coumarin.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Structural characterization of functionalized gold nanoparticles for drug delivery in cancer therapy: a NMR based approach. Retrieved from [Link]

-

PubMed. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition. Retrieved from [Link]

-

ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2024, September 13). Functional gold nanoparticles for analysis and delivery of nucleic acids. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Click Chemistry for Liposome Surface Modification. Retrieved from [Link]

-

ResearchGate. (2025, November 16). Synthesis and evaluation of Antibody-Drug conjugates with high Drug-to-Antibody ratio using Dimaleimide-DM1 as a linker- payload. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). Retrieved from [Link]

-

Sciclix. (n.d.). 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Zachariah Group. (2015, September 11). Orthogonal analysis of functional gold nanoparticles for biomedical applications. Retrieved from [Link]

-

PubMed. (2016, April 13). Recent advances in liposome surface modification for oral drug delivery. Retrieved from [Link]

-

Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. biosynth.com [biosynth.com]

- 5. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

N-Boc-2-azidoethylamine as a crosslinking agent

Application Note: N-Boc-2-azidoethylamine as a High-Fidelity Crosslinking Agent

Abstract

This technical guide details the utility of This compound as a heterobifunctional linker precursor in chemical biology and drug discovery. Distinguished by its short ethyl spacer and orthogonal protecting group strategy, this molecule is critical for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized biomaterials. This document provides validated protocols for Boc-deprotection, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and safety mandates for handling low-molecular-weight azides.

Technical Specifications & Mechanism

This compound serves as a "minimalist" bridge. Its structure (

-

Azide (-N3): A bioorthogonal handle ready for "Click" chemistry (CuAAC or SPAAC). It is chemically inert to most biological conditions (pH, oxidation) until activated.

-

Boc-Protected Amine (-NH-Boc): A masked primary amine. Upon deprotection, it becomes a nucleophile ready for conjugation with activated esters (NHS), aldehydes, or carboxylic acids.

Mechanism of Action: The molecule functions via a Sequential Activation Strategy . The user typically reacts the azide end first (if the partner is sensitive to acid) or deprotects the amine first to couple a ligand, leaving the azide for a final "snap-together" assembly step. This orthogonality allows for the modular construction of complex ternary complexes, such as E3 Ligase-Linker-Target Protein (PROTACs).

Physical Properties Table

| Property | Value |

| CAS Number | 117861-38-8 |

| Molecular Weight | 186.21 g/mol |

| Formula | |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF |

| Storage | 2–8°C (Dark, Inert Atmosphere) |

| Hazards | Potential shock sensitivity (Azide); Irritant |

Validated Experimental Protocols

Protocol A: Selective Boc-Deprotection (TFA Method)

Objective: To reveal the primary amine for subsequent amide coupling without affecting the azide moiety.

Reagents:

-

Trifluoroacetic acid (TFA) (Reagent Grade)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated

or Amberlyst A-21 resin (for neutralization)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent (eq) of this compound in anhydrous DCM (concentration ~0.1 M).

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add TFA to reach a final ratio of 1:1 (v/v) TFA:DCM.

-

Scientist Note: The azide group is stable to TFA, but heat evolution must be controlled to prevent volatilization of hydrazoic acid traces (though unlikely here, safety first).

-

-

Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue).

-

Workup (Crucial Step):

-

Option 1 (Salt Isolation): Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is the trifluoroacetate salt (

). -

Option 2 (Free Base): Dissolve the residue in DCM and wash carefully with cold saturated

. Dry organic layer over -

Self-Validation:

NMR should show the disappearance of the singlet at

-

Protocol B: Cu(I)-Catalyzed Click Reaction (CuAAC)

Objective: To conjugate the azide-linker to an alkyne-functionalized payload (e.g., E3 Ligase ligand).

Reagents:

-

Azide-functionalized precursor (from Protocol A or raw material)

-

Alkyne partner (1.0–1.2 eq)

- (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Ligand: THPTA or TBTA (50 mol%) – Required to protect Cu(I) from oxidation and prevent protein degradation if applicable.

-

Solvent: DMSO/Water or tBuOH/Water (1:1).

Step-by-Step Methodology:

-

Ligand Complexation: Premix

and THPTA ligand in water for 5 minutes. The solution should remain clear/blue. -

Reaction Assembly: In a reaction vial, dissolve the Alkyne and Azide components in the chosen solvent.

-

Catalyst Addition: Add the Cu-THPTA complex to the reaction vial.

-

Initiation: Add the Sodium Ascorbate solution (freshly prepared). Flush the headspace with

or Argon. Cap tightly. -

Incubation: Stir at RT for 1–4 hours.

-

Scientist Note: If the reaction turns brown/yellow, oxygen has entered and oxidized the copper. Add more ascorbate immediately.

-

-

Purification: For small molecules, dilute with water and extract with EtOAc. For biomolecules, use size-exclusion chromatography (PD-10 column) or dialysis to remove Copper.

Strategic Workflow Visualization

The following diagrams illustrate the modular utility of this compound in constructing a PROTAC molecule.

Figure 1: PROTAC Assembly Strategy

Caption: Modular assembly of a PROTAC using this compound. The pathway utilizes the orthogonal reactivity of the amine and azide groups.

Figure 2: Reaction Mechanism Detail (CuAAC)

Caption: Mechanistic flow of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming the stable triazole bridge.

Safety & Handling (Critical)

Warning: While alkyl azides with a Carbon/Nitrogen ratio > 3 (like this molecule, C7/N4 = 1.75 protected, C2/N4 = 0.5 deprotected) are generally safer than inorganic azides, they are energetic materials.

-

Explosion Hazard: Low molecular weight organic azides can be unstable. Do not distill 2-azidoethylamine (the deprotected free base) to dryness. Always keep it in solution.

-

Metal Incompatibility: Avoid using metal spatulas or needles (especially copper or lead) with concentrated azide solutions, as this can form highly explosive heavy metal azides. Use glass, Teflon, or plastic tools.

-

Waste Disposal: Quench azide waste with 10% sodium nitrite (

) and sulfuric acid (in a fume hood) or use a commercial azide quenching kit before disposal. Do not pour down the drain (reacts with copper piping).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Residual TFA from deprotection | Ensure the amine is fully neutralized (use DIPEA or wash with |

| Click Reaction Stalled | Cu(I) oxidation | Solution turned green/yellow? Add more Sodium Ascorbate. Degas solvents thoroughly. |

| Precipitate in Click Rxn | Copper disproportionation | Increase Ligand (THPTA/TBTA) concentration to 5:1 ratio relative to Copper. |

| Boc not removing | Acid too dilute | Ensure TFA concentration is at least 20-50% in DCM. Stir longer if needed. |

References

-

Boc Deprotection Standards: Common Organic Chemistry. "Boc Deprotection (TFA)."[3][4] Common Organic Chemistry Protocols. Link

-

Click Chemistry Protocol: BroadPharm. "Click Chemistry Protocols & Reagents." BroadPharm Application Notes. Link

-

PROTAC Synthesis: Wurz, R. P., et al.[5] "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 2016. Link

-

Safety Data: Sigma-Aldrich. "Safety Data Sheet: this compound." Merck/Sigma-Aldrich.[5] Link

-

Azide Handling: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

Sources

Application Note: High-Precision Synthesis of Peptide-Drug Conjugates via N-Boc-2-azidoethylamine Linkers

Executive Summary

This application note details the protocol for synthesizing Peptide-Drug Conjugates (PDCs) utilizing N-Boc-2-azidoethylamine (CAS: 57260-73-8) as a heterobifunctional spacer. This linker is critical for drug development workflows requiring a short, stable ethyl spacer between a targeting peptide and a cytotoxic payload.